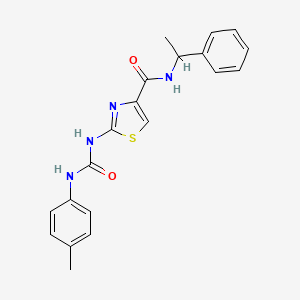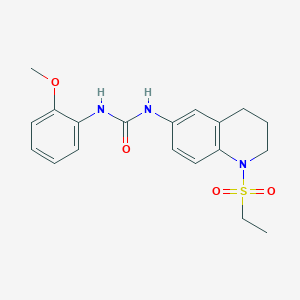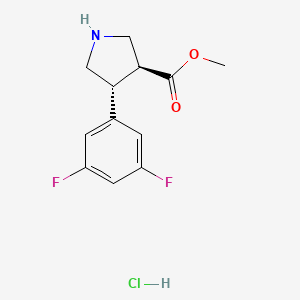
(Z)-3-Methyl-2,4-pentadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Methyl-2,4-pentadienoic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Effects
- (Z)-3-Methyl-2,4-pentadienoic acid analogs have been synthesized and studied for their biological activities in various bioassays. Most analogs were found to be less active than the natural hormone, abscisic acid (ABA), with a few exceptions showing high ABA-like activity (Bittner et al., 1977).
Photochemical Reactions and Isomerization
- The compound has been studied in the context of photochemical reactions, where Lewis and Broensted acids were found to influence the photoisomerization of conjugated dienoic esters, including this compound (Lewis et al., 1986).
Oxidative Photocatalysis
- In the field of photocatalysis, methyl viologen was used to facilitate the cation-radical-induced dimerization of 2,4-dimethyl-1,3-pentadiene on irradiated titanium dioxide suspensions, which is relevant to the study of this compound (Muzyka & Fox, 1991).
Geometry of Pentadienyl Anions
- Studies on the geometry of pentadienyl anions in solution and solid state, which are related to this compound, have been conducted to understand the configurational analysis and the medium effect on the structure (Yasuda et al., 1981).
Polymerization and Monomer Structure
- Research has been done on the polymerization of 3-methyl-1,3-pentadiene, related to this compound, with different systems leading to polymers of varying tacticity. The study highlights the influence of monomer structure on polymerization stereoselectivity (Ricci et al., 2009).
Synthesis from Aldehydes
- The synthesis of 3-methyl-5-(hetaryl)-2,4-pentadienoic acids from aldehydes has been studied, expanding the understanding of the synthesis routes and potential applications of this compound (Kuchkova, 1991).
Inhibition of Mycolic Acid Biosynthesis
- Research into the synthesis of analogs of this compound has led to the development of possible inhibitors of mycolic acid biosynthesis, which is significant in the context of antimicrobial research (Hartmann et al., 1994).
Conversion to Xanthoxin Acid
- Studies on the metabolism of this compound analogs by Cercospora cruenta, a fungus producing abscisic acid, revealed its conversion to xanthoxin acid, providing insights into biochemical pathways (Oritani & Yamashita, 1985).
Absolute Configuration of Phaseic and Dihydrophaseic Acids
- Research on the absolute configuration of phaseic and dihydrophaseic acids, which relate to the structure of this compound, has been conducted to understand the stereochemistry and conformation of these compounds (Milborrow, 1975).
Lewis Acid Catalysis in Diels-Alder Reactions
- Studies on the effects of Lewis acid catalysis on Diels-Alder reactions involving this compound and its analogs have been performed to understand reaction mechanisms and selectivity (Sbai et al., 1997).
Late-stage Introduction of Side Chains
- Research on the introduction of the 3-methyl-2 Z, 4-pentadien-1-yl side chain in late-stage synthesis has been explored, showing its application in the synthesis of various natural products (Chaudhury et al., 2016).
Plant Growth Inhibitory Activities
- The synthesis and study of the plant growth inhibitory activities of this compound analogs have been carried out, providing insights into their potential agricultural applications (Oritani & Yamashita, 1983).
Eigenschaften
IUPAC Name |
(2Z)-3-methylpenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQIIPLNNNGNEB-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30288-18-7 |
Source


|
| Record name | (2Z)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)
![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)

